4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 912569-53-0
VCID: VC2287601
InChI: InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
SMILES: C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Formula: C10H7ClN2O2S
Molecular Weight: 254.69 g/mol

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

CAS No.: 912569-53-0

Cat. No.: VC2287601

Molecular Formula: C10H7ClN2O2S

Molecular Weight: 254.69 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride - 912569-53-0

Specification

CAS No. 912569-53-0
Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69 g/mol
IUPAC Name 4-pyrimidin-2-ylbenzenesulfonyl chloride
Standard InChI InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Standard InChI Key BPLYUKDYQDTCTE-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Canonical SMILES C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride is characterized by its molecular formula C₁₀H₇ClN₂O₂S and a molecular weight of 254.69 g/mol. The compound is identified by CAS number 912569-53-0 and consists of a benzene ring substituted with both a pyrimidin-2-yl group and a sulfonyl chloride group, creating a bifunctional molecular architecture that facilitates its role in chemical synthesis.

Chemical Identifiers

The compound is known by several synonyms in scientific literature and commercial databases, highlighting its importance in chemical research and industry applications.

Table 1: Chemical Identifiers of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

ParameterValue
CAS Number912569-53-0
IUPAC Name4-pyrimidin-2-ylbenzenesulfonyl chloride
Molecular FormulaC₁₀H₇ClN₂O₂S
Molecular Weight254.69 g/mol
Standard InChIInChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10
Standard InChIKeyBPLYUKDYQDTCTE-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Physical Properties

The physical properties of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride provide insight into its behavior under various conditions, which is essential for handling and processing considerations.

Table 2: Physical Properties of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

PropertyValue
Physical StateSolid
Density1.432 g/cm³
Melting Point159.5-161.5 °C
Boiling Point310.7 °C at 760 mmHg
Flash Point141.7 °C
Polar Surface Area (PSA)68.30000
LogP3.15190

Applications and Uses

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride serves as a versatile intermediate in various chemical synthesis processes, with applications spanning multiple industries.

As a Chemical Intermediate

The compound is primarily utilized as a fine chemical intermediate in various synthetic processes, particularly those involving pyrimidine and benzene rings. Its bifunctional nature allows it to participate in diverse chemical transformations, making it valuable in the construction of complex molecular architectures.

The sulfonyl chloride functionality serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions produce sulfonamides, sulfonate esters, and sulfothioesters, respectively, which are important structural motifs in many bioactive compounds.

ParameterClassification
Hazard SymbolC (Corrosive)
Risk Codes36
Safety Measures26

Research Findings

Research on 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride primarily focuses on its synthetic applications and chemical reactivity. Studies have explored its potential in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, to form complex organic molecules.

Structure-Activity Relationships

Research on related compounds has employed quantitative structure-activity relationship (QSAR) methods to identify key molecular descriptors influencing biological activity. For instance, studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides used OPLS (Orthogonal Projections to Latent Structure) models to predict anticancer activity based on structural features .

Similar approaches could potentially be applied to derivatives of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride to predict their biological activities and guide synthetic efforts toward compounds with enhanced properties for specific applications.

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